8-Chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo ring fused with a quinoxaline moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoxaline moiety: This step often involves condensation reactions with suitable reagents.
Final assembly: The final step involves coupling the triazolo and quinoxaline fragments under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It may be employed as a probe to investigate biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties might be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine include other triazoloquinoxalines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of 8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern and the presence of the ethoxy and methoxy groups, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
903131-34-0 |
---|---|
Molecular Formula |
C19H18ClN5O2 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
8-chloro-N-[(4-ethoxy-3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18ClN5O2/c1-3-27-16-7-4-12(8-17(16)26-2)10-21-18-19-24-22-11-25(19)15-9-13(20)5-6-14(15)23-18/h4-9,11H,3,10H2,1-2H3,(H,21,23) |
InChI Key |
SLDZTMHHFSSPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.